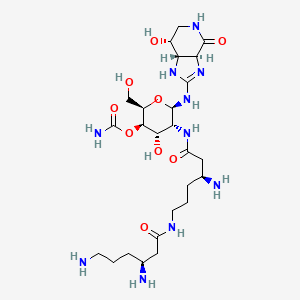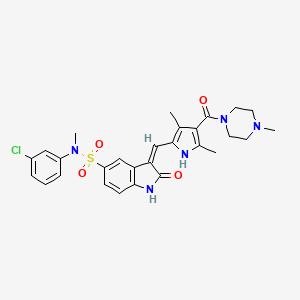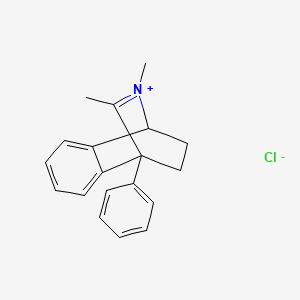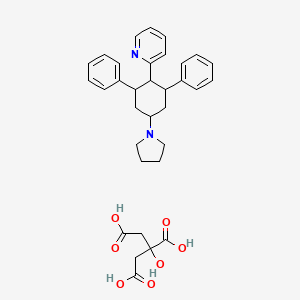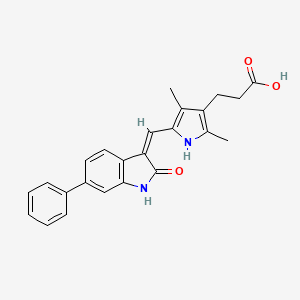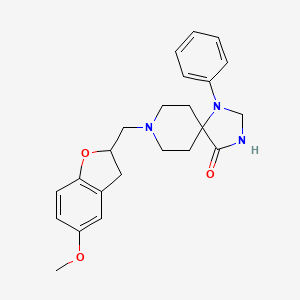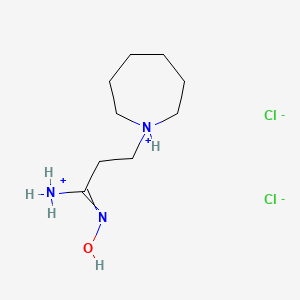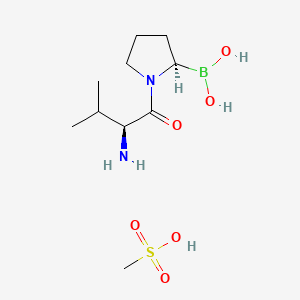
Talabostat mesylate
Descripción general
Descripción
Talabostat mesylate, also known as PT-100 and BXCL701, is a potent DPP IV inhibitor . It is an orally active and nonselective dipeptidyl peptidase IV (DPP-IV) inhibitor . It is known to activate the inflammasome sensor protein NLRP1b and selectively triggers pyroptosis in monocytes and macrophages . It has been used in trials studying the treatment of melanoma .
Molecular Structure Analysis
Talabostat mesylate has a molecular weight of 310.18 . Its molecular formula is C10H23BN2O6S . The InChI string representation of its structure is InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 .
Physical And Chemical Properties Analysis
Talabostat mesylate is a solid substance . It is soluble to 100 mM in water and to 50 mM in DMSO . It has a molecular weight of 310.18 .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
Talabostat mesylate (also known as PT-100, L-valinyl-L-boroproline) is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases and exhibits potent antitumor activity in mice . In tumor stroma, talabostat can directly target FAP expressed by reactive fibroblasts . It also stimulates innate and adaptive immune responses against tumors involving transcriptional upregulation of cytokines and chemokines .
Methods of Application or Experimental Procedures
In vivo and in vitro studies have been conducted to elucidate the immunostimulatory mechanism of action . The role of IL-1 in vivo was indicated by the abrogation of both cytokine/chemokine responses and antitumor activity in B6.129S7- Il1r1tm1Imx mice deficient in the type I IL-1 receptor (IL-1RI) and B6 mice treated with IL-1 receptor antagonist .
Results or Outcomes
Talabostat upregulated cytokines/chemokines in human bone marrow stromal cells, and flow cytometry suggested an interaction between stromal fibroblasts and monocytes was involved . Similar cytokine/chemokine responses were obtained in talabostat stimulated cocultures of PMA-differentiated THP-1 monocytic cells and the MM46T fibroblast cell line .
2. Second-line Treatment for Stage IV Melanoma
Specific Scientific Field
Summary of the Application
Talabostat mesylate has been evaluated in a phase II, open label, single arm study for its safety and efficacy when combined with cisplatin for second-line treatment in stage IV melanoma .
Methods of Application or Experimental Procedures
The study was conducted to evaluate the safety and efficacy of 75–100 mg/m2 cisplatin combined with 300–400 mcg talabostat bid for 6, 21-day cycles . The primary endpoint was overall response .
Results or Outcomes
Six objective partial responses were recorded in the 74 patients (8.1%) in the intention-to-treat population . Five of these responses involved the 40 evaluable patients (12.5%) .
3. Pyroptosis Inducer
Specific Scientific Field
Summary of the Application
Talabostat mesylate is a nonselective inhibitor of post-proline cleaving serine proteases . The inhibition of the highly related cytosolic serine proteases Dpp8 and Dpp9 (Dpp8/9) by Talabostat mesylate was recently demonstrated to trigger an immunostimulatory form of programmed cell death known as pyroptosis selectively in monocytes and macrophages .
Methods of Application or Experimental Procedures
The application of Talabostat mesylate in inducing pyroptosis in monocytes and macrophages was demonstrated through in vitro studies .
Results or Outcomes
The results showed that Talabostat mesylate can induce pyroptosis, a form of programmed cell death, selectively in monocytes and macrophages .
4. Dipeptidyl Peptidase IV Inhibitor
Specific Scientific Field
Summary of the Application
Talabostat mesylate is an orally active and nonselective dipeptidyl peptidase IV (DPP-IV) inhibitor . It is the first clinical inhibitor of fibroblast activation protein (FAP) .
Methods of Application or Experimental Procedures
The application of Talabostat mesylate as a DPP-IV inhibitor was demonstrated through in vitro studies .
Results or Outcomes
The results showed that Talabostat mesylate can effectively inhibit DPP-IV, a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides .
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYOEIGQRXGPI-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164466 | |
| Record name | Talabostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Talabostat mesylate | |
CAS RN |
150080-09-4 | |
| Record name | Talabostat mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talabostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALABOSTAT MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



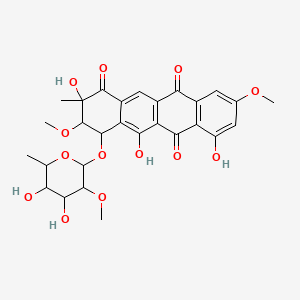
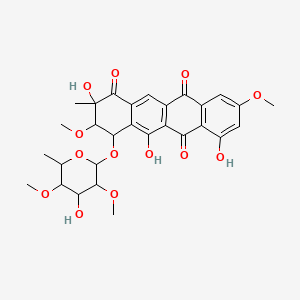
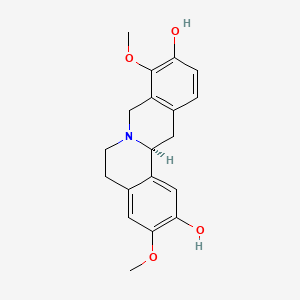
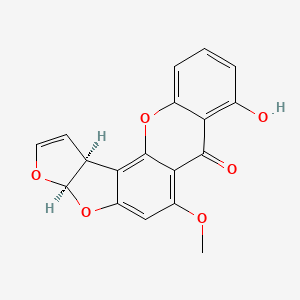
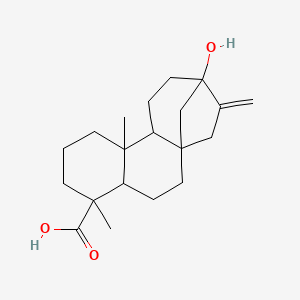
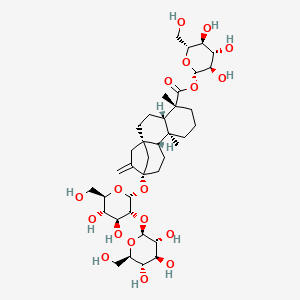
![4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide](/img/structure/B1681145.png)
